molecular formula C36H30Cl2P2Pt B1144234 cis-Dichlorobis(triphenylphosphine)platinum(II) CAS No. 15604-36-1

cis-Dichlorobis(triphenylphosphine)platinum(II)

Cat. No. B1144234
CAS RN: 15604-36-1
M. Wt: 790.55
InChI Key:
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Description

Synthesis Analysis

The synthesis of cis-Dichlorobis(triphenylphosphine)platinum(II) and related complexes can be achieved through various methods, including photochemical isomerization of the trans-complexes. This method provides an effective route to obtain the cis-isomers, which are difficult to synthesize by other means (Mastin & Haake, 1970).

Molecular Structure Analysis

The molecular structure of cis-Dichlorobis(triphenylphosphine)platinum(II) complexes is characterized by a distorted square planar geometry around the platinum center. This structure is confirmed through various crystallographic studies, which reveal precise bond lengths and angles, contributing to our understanding of the complex's electronic and steric properties (Sabounchei & Naghipour, 2001).

Chemical Reactions and Properties

Cis-Dichlorobis(triphenylphosphine)platinum(II) is an effective catalyst for carbonylation reactions, facilitating the conversion of organic iodides into aldehydes and esters under specific conditions (Takeuchi, Tsuji, & Watanabe, 1986). This reactivity showcases the complex's utility in organic synthesis.

Physical Properties Analysis

The physical properties of cis-Dichlorobis(triphenylphosphine)platinum(II), including its crystalline structure and phase transitions under pressure, have been extensively studied. High-pressure spectroscopic analyses indicate significant changes in the complex's vibrational modes, reflecting its structural flexibility and responsiveness to external forces (Song, Butler, & Shaver, 2002).

Chemical Properties Analysis

The chemical behavior of cis-Dichlorobis(triphenylphosphine)platinum(II) under various conditions has been a subject of interest, particularly in the context of its catalytic activity and reaction mechanisms. Studies have demonstrated its effectiveness in promoting reductive N-carbonylation reactions, highlighting its versatility as a catalyst (Watanabe, Tsuji, & Takeuchi, 1983).

Scientific Research Applications

  • Photochemical Isomerization : The trans-isomers of dihalogenobis(triphenylphosphine)platinum(II) complexes, which are difficult to obtain through other methods, can be synthesized efficiently by photochemically isomerizing the cis-complexes. This technique applies to other platinum(II) complexes as well (Mastin & Haake, 1970).

  • Catalysis in Organic Synthesis : This compound acts as an effective catalyst for carbonylations of organic iodides with β-hydrogens attached to sp3-carbons, producing corresponding aldehydes and esters in the presence of molecular hydrogen and alcohol (Takeuchi, Tsuji, & Watanabe, 1986).

  • Reductive N-Carbonylation : Demonstrates good catalytic activity for the reductive N-carbonylation of dinitroarenes in ethanol, presenting an efficient way to synthesize certain organic compounds (Watanabe, Tsuji, & Takeuchi, 1983).

  • Synthesis and Spectroscopic Investigations : Used in synthesizing compounds where phenyl rings bonded to phosphorus are substituted with various substituents. These studies also provide insights into the cis-trans distinction at platinum based on coupling constants and vibrational frequencies (Brune et al., 1984).

  • Formation of Complex Organic Structures : Involved in the unexpected formation of complex organic structures like cis-bis(7-methylnaphth-1-yl)bis(triphenylphosphane)platinum(II) during specific reactions (Brune, Schäfer, Spohn, & Weisemann, 1986).

  • Electroanalytical Investigations : Cis- and trans-dichlorobis(tertiary phosphine)platinum(II) complexes have been investigated for their electrochemical properties in acetonitrile solution, which is vital for understanding their oxidation and reduction potentials (Mazzocchin, Bontempelli, Nicolini, & Crociani, 1976).

  • High-Pressure Spectroscopy Studies : High-pressure vibrational studies of cis-dimercaptobis(triphenylphosphine)platinum(II) indicate a pressure-induced phase transition related to the reorientation of phenyl rings. This research provides insights into the behavior of such complexes under extreme conditions (Song, Butler, & Shaver, 2002).

Safety And Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 . It may cause skin and eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

As a catalyst and a reagent for the synthesis of other platinum molecules, cis-Dichlorobis(triphenylphosphine)platinum(II) has potential applications in various fields including materials science and medicinal chemistry. Its use in platinum plating also suggests potential applications in the electronics industry .

properties

IUPAC Name

dichloroplatinum;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFJSPPHVXDRIE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Cl2P2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Dichlorobis(triphenylphosphine)platinum(II)

CAS RN

10199-34-5, 14056-88-3, 15604-36-1
Record name Dichlorobis(triphenylphosphine)platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10199-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Dichlorobis(triphenylphosphine)platinum(II)
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Record name Dichlorobis(triphenylphosphine)platinum(II)
Source European Chemicals Agency (ECHA)
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